molecular formula C10H18F2N2O B1481308 3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one CAS No. 2092466-06-1

3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1481308
CAS No.: 2092466-06-1
M. Wt: 220.26 g/mol
InChI Key: XSEZCXNDMWWQBW-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one typically involves the reaction of 3-(1,1-difluoroethyl)piperidine with a suitable aminating agent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating steps for purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one is unique due to the presence of the difluoroethyl group, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective or potent in certain applications compared to its analogs .

Properties

IUPAC Name

3-amino-1-[3-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O/c1-10(11,12)8-3-2-6-14(7-8)9(15)4-5-13/h8H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEZCXNDMWWQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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